molecular formula C10H18O3 B8493483 2,2-dimethyl-3-[(tetrahydro-2H-pyran-2-yl)oxy]propanal

2,2-dimethyl-3-[(tetrahydro-2H-pyran-2-yl)oxy]propanal

Cat. No. B8493483
M. Wt: 186.25 g/mol
InChI Key: LOKYRMQBNWSATJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,2-dimethyl-3-[(tetrahydro-2H-pyran-2-yl)oxy]propanal is a useful research compound. Its molecular formula is C10H18O3 and its molecular weight is 186.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2,2-dimethyl-3-[(tetrahydro-2H-pyran-2-yl)oxy]propanal suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,2-dimethyl-3-[(tetrahydro-2H-pyran-2-yl)oxy]propanal including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

2,2-dimethyl-3-[(tetrahydro-2H-pyran-2-yl)oxy]propanal

Molecular Formula

C10H18O3

Molecular Weight

186.25 g/mol

IUPAC Name

2,2-dimethyl-3-(oxan-2-yloxy)propanal

InChI

InChI=1S/C10H18O3/c1-10(2,7-11)8-13-9-5-3-4-6-12-9/h7,9H,3-6,8H2,1-2H3

InChI Key

LOKYRMQBNWSATJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(COC1CCCCO1)C=O

Origin of Product

United States

Synthesis routes and methods I

Procedure details

DMSO (2.69 mL, 50.97 mmol) was added dropwise to a solution of oxalyl chloride (2.87 mL, 33.98 mmol) in dichloromethane (85.0 mL) at −78° C. After several minutes, neat 2,2-dimethyl-3-(tetrahydro-pyran-2-yloxy)-propan-1-ol (3.2 g, 16.99 mmol) was added dropwise and after stirring for 1 h at −78° C., triethylamine (9.5 mL, 68.0 mmol) was added. The reaction was allowed to warm to room temperature and stirred for 30 min. Sat. NH4Cl was added and the organic layer was separated. The aqueous layer was extracted with ethyl acetate and washed with brine. The organic layers were combined, dried over Na2SO4 and concentrated to give a pale liquid. The crude liquid was passed through a short silica gel column and eluted with 50% ethyl acetate in hexanes to provide 2,2-dimethyl-3-(tetrahydro-pyran-2-yloxy)-propionaldehyde (3.09 g, 97%) as a pale liquid after removal of solvents under reduced pressure.
Name
Quantity
2.69 mL
Type
reactant
Reaction Step One
Quantity
2.87 mL
Type
reactant
Reaction Step One
Quantity
85 mL
Type
solvent
Reaction Step One
Quantity
3.2 g
Type
reactant
Reaction Step Two
Quantity
9.5 mL
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Synthesis routes and methods II

Procedure details

To a stirred solution of 2,2-dimethyl-3-(tetrahydro-2H-pyran-2-yloxy)propan-1-ol (20 g, 106 mmol) an TEA (44.4 mL, 319 mmol) in dry dichloromethane (300 mL) cooled in an ice bath to 0° C.±5° C. was added a solution of sulfur trioxide pyridine complex (50.7 g, 319 mmol) in anhydrous DMSO (300 mL) in one portion. There was an exotherm to 27° C. The bath was removed and the mixture allowed to stir for 20 minutes at room temperature after which time conversion was complete by TLC. The reaction was quenched with 225 mL of saturated NaHCO3, concentrated on the rotovap to remove dichloromethane and extracted with 3×200 mL of ethyl acetate. The combined extracts were washed once with 250 mL of 10% citric acid, dried over MgSO4 and concentrated. Drying under vacuum gave 2,2-dimethyl-3-(tetrahydro-2H-pyran-2-yloxy)propanal as an oil. Contains ˜40% DMSO by NMR: 1H NMR (400 MHz, CDCl3) δ 9.6 (s, 1H), 4.6 (m, 1H), 3.8 (d, 1H), 3.5 (m, 1H), 3.38 (d, 1H), 1.8-1.4 (min, 6H), 1.06 (s, 3H), 1.04 (s, 3H).
Quantity
20 g
Type
reactant
Reaction Step One
[Compound]
Name
TEA
Quantity
44.4 mL
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Name
Quantity
300 mL
Type
solvent
Reaction Step Two

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